N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel heterocyclic compounds often involves the use of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are prepared through [3+2] cycloaddition reactions. These compounds, including isoxazolines and isoxazoles, are characterized by NMR, IR, and HRMS, indicating their potential for further biological evaluation (Rahmouni et al., 2014).
Biological Evaluation
- Some compounds exhibit antimicrobial activities, as seen in the synthesis and evaluation of new heterocycles incorporating the antipyrine moiety. This highlights their potential use in developing new antimicrobial agents (Bondock et al., 2008).
- Additionally, compounds related to pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been tested for their antitumor activities against various cancer cell lines, suggesting their potential as anticancer agents. Some derivatives have shown significant activity, especially against breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Imaging Applications
- Pyrazolo[1,5-a]pyrimidines, such as DPA-714, have been identified as selective ligands for the translocator protein (18 kDa), which is a biomarker of neuroinflammatory processes. These ligands, when labeled with fluorine-18, have been used in PET imaging to study neuroinflammation, demonstrating the utility of these compounds in neuroimaging and the study of neurodegenerative diseases (Damont et al., 2015).
Antioxidant and Coordination Complexes
- Pyrazole-acetamide derivatives have been synthesized and explored for their antioxidant activities. Coordination complexes constructed from these derivatives exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related research (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine (dmpea) have been shown to interact with the major human neurotransmitter dopamine .
Mode of Action
For instance, DMPEA, a related compound, is an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Biochemical Pathways
Related compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which suggests that this compound might also affect similar biochemical pathways.
Pharmacokinetics
For example, the degree of lipophilicity of a related compound allows it to diffuse easily into cells .
Result of Action
For instance, a related compound, DMPEA, has been shown to have some activity as a monoamine oxidase inhibitor .
Properties
IUPAC Name |
N-[4-[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-12-22(27-19-9-7-18(8-10-19)26-16(3)30)29-24(25-14)23(15(2)28-29)17-6-11-20(31-4)21(13-17)32-5/h6-13,27H,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOIBYZSDJFSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.